3,4-Dimethoxybenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBGCWEHLRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188840 | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-37-3 | |
| Record name | 3,4-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Veratroyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WDP6K3S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Optimization for 3,4 Dimethoxybenzoyl Chloride
Established Synthetic Routes from 3,4-Dimethoxybenzoic Acidbenchchem.comgoogle.comprepchem.com
The conversion of 3,4-dimethoxybenzoic acid to its corresponding acid chloride is a fundamental transformation in organic synthesis. The most common and well-established methods involve the use of chlorinating agents like thionyl chloride and phosphorus pentachloride.
Thionyl Chloride (SOCl₂) Mediated Chlorinationbenchchem.comprepchem.com
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. wikipedia.org
The reaction between 3,4-dimethoxybenzoic acid and thionyl chloride is often catalyzed to improve reaction rates and yields. prepchem.com N,N-Dimethylformamide (DMF) is a common catalyst. google.com The reaction with DMF forms the Vilsmeier reagent, which is a key intermediate in the catalytic cycle. wikipedia.org Pyridine (B92270) is another effective catalyst for this transformation. prepchem.com
Table 1: Comparison of Catalysts in Thionyl Chloride Mediated Chlorination
| Catalyst | Role | Typical Conditions | Reference |
| N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent, a key intermediate | Stirred at room temperature | google.com |
| Pyridine | Base catalyst | Heated to 70-80°C | prepchem.com |
The choice of solvent can significantly influence the reaction's efficiency. Tetrahydrofuran (B95107) (THF) is a common solvent for this reaction, often used in conjunction with a DMF catalyst. google.com Benzene (B151609) has also been employed as a solvent, particularly when using pyridine as a catalyst. prepchem.com The solvent's role includes dissolving the reactants and facilitating the reaction while remaining inert to the reactive intermediates.
Table 2: Solvent Effects on the Synthesis of 3,4-Dimethoxybenzoyl Chloride
| Solvent | Catalyst | Temperature | Yield | Reference |
| Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Room Temperature | 82.8% - 83.6% | google.com |
| Benzene | Pyridine | 70-80°C | 100% | prepchem.com |
Optimizing the reaction temperature and duration is critical for maximizing the yield and minimizing byproduct formation. When using a THF/DMF system, the reaction is typically stirred at room temperature for approximately 8 hours. google.com In contrast, a benzene/pyridine system often requires heating to 70-80°C for about 2 hours to achieve completion. prepchem.com
High yields of this compound are achievable through careful control of reaction parameters. A reported method using thionyl chloride in benzene with a catalytic amount of pyridine achieved a quantitative yield of 100%. prepchem.com Another optimized process using THF as a solvent and DMF as a catalyst reported yields of 82.8% to 83.6%. google.com These results highlight the importance of selecting the appropriate combination of catalyst, solvent, and temperature to maximize product formation.
Phosphorus Pentachloride (PCl₅) Mediated Chlorination
Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids to acid chlorides. arabjchem.orgtorontomu.ca While less common than thionyl chloride for this specific transformation in the provided literature, it is a well-established method in organic synthesis. The reaction with PCl₅ produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. In some cases, PCl₅ can also act as a chlorinating agent for other functional groups on the aromatic ring. theswissbay.ch
Industrial Scale Production Methods and Challenges
The industrial production of this compound is primarily achieved by the chlorination of 3,4-dimethoxybenzoic acid. The most common method involves the use of thionyl chloride (SOCl₂), often with a catalyst like N,N-Dimethylformamide (DMF) or pyridine, in a suitable solvent such as tetrahydrofuran (THF) or benzene. google.com On a large scale, this process is conducted in automated reactors that allow for precise control over reaction parameters like temperature and stirring, which is crucial for maximizing yield and purity. The reaction is typically performed under an inert atmosphere to prevent the ingress of moisture, as this compound is highly susceptible to hydrolysis back to its parent carboxylic acid. google.com
Despite the established methodology, industrial-scale production faces several challenges. One significant issue is the instability of the final product; it is sensitive to decomposition, which complicates storage and handling. google.com Another challenge lies in managing the hazardous nature of the reagents, particularly thionyl chloride, and the environmental impact of solvents and byproducts. The purification of the crude product on a large scale can also be problematic, as impurities from the Friedel-Crafts reaction, a common application of this compound, can be difficult to remove. google.com Furthermore, achieving consistent high yields, which can be around 83% under optimized lab conditions, presents a constant challenge in a large-scale manufacturing environment. google.com
Table 1: Industrial Synthesis Methods for this compound
| Starting Material | Reagent | Catalyst | Solvent | Key Process Features | Reported Yield |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Reaction at room temperature for several hours. google.com | ~83% google.com |
| Veratric Acid | Thionyl Chloride (SOCl₂) | Pyridine | Benzene | Heated to 70-80°C for 2 hours. | ~100% (lab scale) |
| Veratryl Alcohol | Thionyl Chloride (SOCl₂) | Not specified | Methylene Chloride | Reaction at room temperature overnight. prepchem.com | Not specified |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental and safety challenges of traditional methods, research has moved towards greener synthetic routes. A primary goal is to replace hazardous reagents like thionyl chloride and toxic solvents. While specific, widely adopted green industrial processes for this compound are not extensively documented, the principles of green chemistry suggest potential avenues. These include the use of solid-supported catalysts to simplify separation and reduce waste, or exploring alternative, less toxic chlorinating agents.
One patented method aims for a more energy-saving and environmentally friendly process, though it still utilizes the conventional thionyl chloride and THF system, suggesting that significant green advancements for this specific synthesis are still under development. google.com The broader field of organic synthesis is investigating methods like using catalytic amounts of reagents and developing solvent-free reaction conditions, which could be applied to the production of this compound in the future to minimize environmental impact. A study on the etherification of cellulose (B213188) highlights a move toward replacing petroleum-based chemicals with renewable, lignin-derived products like veratryl chloride (3,4-dimethoxybenzyl chloride), indicating a trend towards sustainability in related chemical processes. ncsu.edu
Purification Techniques and Purity Assessment
Ensuring the high purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. google.comsigmaaldrich.com Purity is typically assessed to be a minimum of 98.0%. avantorsciences.comsigmaaldrich.com A combination of purification techniques and analytical methods are employed to achieve and verify this standard.
Recrystallization is a common and effective method for purifying crude this compound. This technique separates the compound from impurities based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out in a purer form. If required, the resulting product can be further purified through subsequent recrystallizations. google.com Ethanol has been noted as a potential solvent for this purpose.
Column chromatography is another valuable technique for the purification of this compound, particularly for removing byproducts that are difficult to separate by other means. In this method, the crude product is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for the separation of the pure compound.
Gas Chromatography (GC) is a powerful analytical technique used primarily for assessing the purity of this compound. avantorsciences.comnist.gov In GC analysis, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram provides quantitative information about the percentage of this compound present and detects any volatile impurities. avantorsciences.comijcea.org Purity levels of at least 98.0% are often verified using this method. avantorsciences.com
High-Performance Liquid Chromatography (HPLC) is another instrumental method used for the analysis and purification of this compound. lookchem.com HPLC offers high resolution and is suitable for separating non-volatile or thermally unstable compounds. For analysis, a solution of the sample is pumped through a column containing a solid adsorbent material. Different components travel at different rates, allowing for their separation and quantification. core.ac.uk Reverse-phase HPLC, using a mobile phase of acetonitrile (B52724) and water with an acid modifier, is a suitable method for analyzing related benzoyl chloride compounds and can be adapted for this compound. sielc.com
Table 2: Purification and Purity Analysis Techniques
| Technique | Purpose | Description | Typical Application |
| Recrystallization | Purification | Separation based on differential solubility in a specific solvent. google.com | Removing impurities from the crude solid product. |
| Column Chromatography | Purification | Separation based on differential adsorption on a solid stationary phase. | Isolating the compound from reaction byproducts. |
| Gas Chromatography (GC) | Purity Assessment | Separates volatile components for quantitative analysis. avantorsciences.com | Verifying final product purity (e.g., ≥98.0%). avantorsciences.comtcichemicals.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment/Purification | High-resolution separation of components in a liquid mobile phase. lookchem.com | Purity validation and isolation of impurities. sielc.com |
Mechanistic Investigations of 3,4 Dimethoxybenzoyl Chloride Reactivity
Fundamental Reaction Mechanisms
The core mechanism governing the reactions of 3,4-dimethoxybenzoyl chloride is nucleophilic acyl substitution. This process is initiated by the attack of a nucleophile on the carbonyl carbon, proceeding through a distinct intermediate whose stability and formation rate are influenced by the substituents on the aromatic ring. evitachem.com
As an acyl chloride, this compound functions as a potent acylating agent, transferring its 3,4-dimethoxybenzoyl group to nucleophilic species such as amines and alcohols. scbt.com The general mechanism involves a two-step process:
Formation of a Tetrahedral Intermediate : A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. evitachem.com
Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. evitachem.com
This sequence results in the formation of a new covalent bond between the carbonyl carbon and the nucleophile, yielding products like amides or esters.
The two methoxy (B1213986) groups (–OCH₃) on the benzene (B151609) ring play a crucial role in the reactivity of the molecule. These groups are electron-donating, primarily through the resonance effect, which has a significant impact on the reaction mechanism.
The para-methoxy group, in particular, strongly stabilizes the transition state leading to the acylium ion (R-C≡O⁺) through resonance. researchgate.net This stabilization suggests that the solvolysis of this compound can proceed via a unimolecular pathway (Sₙ1-like), especially in polar solvents. researchgate.net The electron-donating nature of the methoxy groups enhances the stability of the intermediate species, which can facilitate the reaction. This contrasts with benzoyl chlorides bearing electron-withdrawing groups (like a nitro group), which increase the electrophilicity of the carbonyl carbon and accelerate reactions through a more bimolecular (Sₙ2-like) mechanism.
Nucleophilic Acyl Substitution Reactions
The primary application of this compound in synthesis is its participation in nucleophilic acyl substitution reactions to create more complex molecules. evitachem.comcymitquimica.com
A significant class of reactions involving this compound is amidation, which is the formation of amides (specifically, benzamide (B126) derivatives). mdpi.com This transformation is fundamental in the synthesis of various biologically active compounds.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzamides. mdpi.comrsc.orghud.ac.uk The reaction involves the nucleophilic nitrogen atom of the amine attacking the carbonyl carbon of the acyl chloride. These reactions are often high-yielding. For instance, reactions carried out in the bio-available solvent Cyrene™ demonstrate efficient amide formation with various amines. rsc.orghud.ac.uk
| Amine Nucleophile | Solvent | Base/Additive | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | Cyrene™ | Triethylamine (B128534) | N-benzyl-3,4-dimethoxybenzamide | 86 | rsc.org |
| Pyrrolidine | Cyrene™ | Triethylamine | (3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methanone | 91 | hud.ac.uk |
| Benzene-1,3-diamine | Dichloromethane (B109758) | DIPEA | N,N'-(1,3-phenylene)bis(3,4-dimethoxybenzamide) | 78 | mdpi.com |
| Benzene-1,4-diamine | Dichloromethane | DIPEA | N,N'-(1,4-phenylene)bis(3,4-dimethoxybenzamide) | >95 | mdpi.com |
To enhance the efficiency and rate of amidation, various catalytic strategies are employed.
Base Catalysis/Promotion : The amidation reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically added. mdpi.comrsc.orghud.ac.uk
Nucleophilic Catalysis : For less reactive systems or to increase reaction rates, a nucleophilic catalyst can be used. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions. It works by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine nucleophile. Studies have shown that using DMAP can enhance the efficiency of acylation compared to using acid catalysts like glacial acetic acid.
Esterification Reactions for Ester Synthesis
Esterification is a key reaction of this compound, where it reacts with alcohols and phenols to produce the corresponding esters. ontosight.ai This process is a form of nucleophilic acyl substitution.
This compound readily undergoes reactions with both aliphatic alcohols and aromatic phenols to yield 3,4-dimethoxybenzoate esters. vulcanchem.com The general mechanism involves the attack of the nucleophilic oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is an excellent leaving group, and a proton from the attacking nucleophile, typically facilitated by a base.
For instance, the reaction with phenolic derivatives can be carried out under reflux conditions in a suitable solvent like ethanol. An example is the synthesis of 2-allyl-5-methoxyphenyl 3,4-dimethoxybenzoate from the reaction of 1-allyl-2-hydroxy-4-methoxybenzene with this compound. Similarly, it can react with complex alcohol-containing structures, such as 3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-ol, under basic conditions to form the corresponding ester. vulcanchem.com
To improve reaction rates and yields, catalysts are often employed in the esterification process. The choice of catalyst depends on the specific reactants and conditions.
Glacial Acetic Acid: In ethanol-based systems, glacial acetic acid can be used as a catalyst. It can enhance reactivity, and extending the reflux time to four hours or more helps ensure the completion of the acylation.
Pyridine (B92270) and 4-(Dimethylamino)pyridine (DMAP): In many esterification reactions involving acyl chlorides, a base is added to neutralize the hydrochloric acid (HCl) byproduct. nih.gov Pyridine is commonly used for this purpose. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective acylation catalyst, often used in small amounts along with a stoichiometric base like triethylamine. nih.govsemanticscholar.org It functions by forming a highly reactive N-acylpyridinium intermediate. The synthesis of 3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate, for example, can be performed using pyridine or DMAP as catalysts under basic conditions. vulcanchem.com
| Catalyst/Reagent | Role in Esterification | Typical Conditions |
| Glacial Acetic Acid | Enhances reactivity | Reflux in ethanol |
| Pyridine | Base to neutralize HCl, can act as a nucleophilic catalyst | Room temperature or heating in a solvent like benzene |
| 4-(Dimethylamino)pyridine (DMAP) | Hypernucleophilic acylation catalyst | Catalytic amounts with a base (e.g., triethylamine) in a solvent like dichloromethane |
Hydrolysis to 3,4-Dimethoxybenzoic Acid
In the presence of water, this compound undergoes hydrolysis to form its parent carboxylic acid, 3,4-dimethoxybenzoic acid (also known as veratric acid). scbt.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The reaction can proceed with just water, but it is often accelerated by the presence of a base (e.g., sodium hydroxide) and elevated temperatures. The instability of the compound in the presence of moisture necessitates storage in airtight containers under dry conditions.
Reaction Scheme: Hydrolysis (CH₃O)₂C₆H₃COCl + H₂O → (CH₃O)₂C₆H₃COOH + HCl
Reduction Reactions
This compound can be reduced to the corresponding primary alcohol, 3,4-dimethoxybenzyl alcohol.
Powerful reducing agents are required to convert acyl chlorides to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for this transformation. masterorganicchemistry.com Unlike weaker reducing agents that might stop at the aldehyde stage, LiAlH₄ will reduce the acyl chloride completely to the primary alcohol. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. harvard.edu
The mechanism involves the delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. chemistrysteps.com
Reaction Scheme: Reduction with LiAlH₄ (CH₃O)₂C₆H₃COCl --(1. LiAlH₄, THF)--> (CH₃O)₂C₆H₃CH₂OH --(2. H₂O workup)-->
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 3,4-Dimethoxybenzyl alcohol | A strong, non-selective reducing agent. masterorganicchemistry.comharvard.edu The reaction must be conducted under anhydrous conditions. |
| Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) | 3,4-Dimethoxybenzaldehyde | A less reactive, sterically hindered reducing agent that allows for the selective reduction of acyl chlorides to aldehydes at low temperatures (-78 °C). chemistrysteps.commasterorganicchemistry.com |
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound serves as an effective acylating agent in these reactions, leading to the synthesis of various aryl ketones. ontosight.ai The reaction typically requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being one of the most commonly used. acs.org
The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to an electrophilic aromatic substitution. A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product.
Computational Chemistry and Theoretical Studies on Reactivity
Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level. Through theoretical studies, insights into its electronic structure, stability, and reaction mechanisms can be elucidated.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study the reactivity of aroyl chlorides, including this compound. For instance, DFT calculations using the B3LYP functional and the 6-31+G* basis set have been utilized to analyze the electron transfer process in reactions involving this compound. conicet.gov.arsciforum.net These studies explore the neutral acyl chlorides and their corresponding radical anions to understand their electronic properties and reactivity. sciforum.net
In a study on the indium-promoted reaction of aroyl chlorides, DFT analysis was performed to explain the reaction's scope and efficiency, which is dependent on the substituents on the aromatic ring. conicet.gov.ar The calculations for this compound, among other isomers, helped in understanding the generation of an acyl radical through a single electron transfer (SET) from indium(0) to the aroyl chloride. conicet.gov.ar
Table 1: DFT Functionals and Basis Sets Used in Studies of this compound and Related Compounds
| Study Focus | DFT Functional | Basis Set |
|---|---|---|
| Electron Transfer Process | B3LYP | 6-31+G* |
| Reaction Scope and Efficiency | B3LYP | 6-31+G* |
| Structural and Electronic Properties | B3LYP, M06-2X | 6-311+G(d,p) |
Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into the charge distribution, intramolecular and intermolecular interactions, and bonding within a molecule. uni-muenchen.deresearchgate.net It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors).
In the context of compounds structurally related to this compound, NBO analysis has been performed to understand charge transfer and conjugative interactions. acs.orgresearchgate.net For example, in a study of phenylenediamine-phenylhydrazine-formaldehyde terpolymer, NBO analysis at the B3LYP-D3BJ/def2svp level revealed significant stabilization energies from interactions like LP(1)-π* and σ-σ*. researchgate.net
For derivatives of 1,2,3-trimethoxybenzene, which shares structural motifs with this compound, NBO analysis at the B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) levels of theory identified strong donor-acceptor interactions. acs.org For instance, the stabilization energy from the interaction of a lone pair on an oxygen atom (LP(2) O24) with antibonding orbitals like σ* C18C23, σ* C23C25, and σ* O34H35 was calculated to be significant, indicating substantial electronic delocalization and stability. acs.org This type of analysis helps in understanding the electronic effects of the methoxy groups on the reactivity of the benzoyl chloride moiety.
Table 2: Example of Donor-Acceptor Interaction Energies from NBO Analysis of a Related Compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) at B3LYP | Stabilization Energy E(2) (kcal/mol) at M06-2X |
|---|---|---|---|
| LP(2) O24 | σ* C18C23 | 19.56 | 24.20 |
| LP(2) O24 | σ* C23C25 | 12.86 | 16.53 |
| LP(2) O24 | σ* O34H35 | 20.81 | 17.02 |
Data from a study on related trimethoxybenzene derivatives. acs.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. researchgate.netnih.gov
For aroyl chlorides, the LUMO energy is particularly relevant as it indicates the ease with which the molecule can accept an electron in an electron transfer process. sciforum.net DFT calculations have shown that the LUMO energies of different benzoyl chlorides vary, which correlates with their reactivity. sciforum.net
In studies of compounds with similar structural features, HOMO-LUMO analysis has been used to predict reactivity. For example, in a series of Schiff bases, a narrow HOMO-LUMO gap was found to indicate that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov Similarly, for cyclopentane (B165970) derivatives, the HOMO-LUMO energies were calculated using DFT (B3LYP/6-31+G(d,p)) to understand their electronic properties and reactivity. nih.gov The distribution of the HOMO and LUMO orbitals can also provide insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance. beilstein-journals.org
Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Related Schiff Base
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Quantum chemical reactivity identifiers are parameters derived from theoretical calculations that help to quantify and predict the reactivity of a molecule. These identifiers are often calculated using the energies of the HOMO and LUMO. acs.orgnih.gov Key reactivity descriptors include:
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).
These parameters have been calculated for various molecules to understand their reactivity profiles. For instance, in a study of a trimethoxyphenylmethylene derivative, the calculated values of chemical hardness, chemical potential, electrophilicity index, and chemical softness were used to characterize the molecule as soft, electrophilic, and having a strong binding ability with biomolecules. nih.gov Similarly, for a series of cyclopentene (B43876) derivatives, these quantum chemical reactivity identifiers were determined to compare their stabilities and potential reactivity. acs.org
Table 4: Quantum Chemical Reactivity Identifiers for a Related Compound
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
| Electrophilicity Index (ω) | 0.58 |
| Chemical Softness (S) | 11.55 eV-1 |
Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Advanced Spectroscopic Characterization and Analytical Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated, revealing the vibrational modes of the molecule's bonds. For 3,4-Dimethoxybenzoyl chloride, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O) group of the acyl chloride and the methoxy (B1213986) (C-O) and aromatic (C=C) functionalities.
Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. In the analysis of this compound, the FTIR spectrum displays several characteristic absorption bands that are indicative of its structure. The most prominent peak is the strong absorption from the carbonyl (C=O) stretching vibration of the acyl chloride group. Other significant peaks correspond to the C-H stretching of the aromatic ring and methoxy groups, the C=C stretching of the benzene (B151609) ring, and the C-O stretching of the ether linkages. nih.gov
The spectrum for this compound typically shows conformity with its established structure, confirming the presence of the intended functional groups. thermofisher.comthermofisher.comfishersci.pt The analysis is often performed on the solid material, for instance, using a Mull technique where the sample is ground with a mulling agent. nih.gov
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1770 - 1790 | C=O Stretch | Acyl Chloride |
| ~1580 - 1610 | C=C Stretch | Aromatic Ring |
| ~1260 - 1280 | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |
| ~1020 - 1040 | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |
Note: The exact peak positions can vary slightly depending on the sampling method and the physical state of the compound.
Attenuated Total Reflection (ATR) is a sampling technique that can be coupled with FTIR spectroscopy (ATR-FTIR), allowing for the analysis of solid or liquid samples with minimal preparation. This method is particularly useful for obtaining high-quality spectra of powders and crystals. nih.gov In ATR-FTIR, the sample is brought into direct contact with a crystal of high refractive index. The IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. researchgate.net This interaction provides a detailed spectrum of the sample's surface.
While specific ATR-FTIR studies focused solely on this compound are not extensively detailed in the provided context, the technique is widely applied for the characterization of similar organic molecules. nih.govinformahealthcare.com For instance, the ATR-FTIR spectrum of the related isomer, 2,4-Dimethoxybenzoyl chloride, has been recorded using a Bruker Tensor 27 FT-IR instrument, demonstrating the utility of this technique for analyzing acyl chlorides. nih.gov The application of ATR-FTIR to this compound would be expected to yield a spectrum comparable to standard FTIR, clearly resolving the characteristic carbonyl and ether vibrations.
Other Advanced Spectroscopic Techniques
Beyond infrared spectroscopy, other advanced methods are essential for a complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the two methoxy groups and the three protons on the aromatic ring, with their chemical shifts and splitting patterns confirming the 1,3,4-substitution pattern. mdpi.com
¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the acyl chloride, the two methoxy carbons, and the six carbons of the benzene ring. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Atom | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -OCH₃ | ~3.9 | Singlet |
| Aromatic-H | ~7.4 - 7.8 | Multiplets | |
| ¹³C NMR | C=O | ~168 | Singlet |
| Aromatic C-O | ~150 - 155 | Singlet | |
| Aromatic C-H | ~110 - 125 | Doublet | |
| Aromatic C-C=O | ~127 | Singlet |
Note: These are approximate values; actual shifts are determined experimentally.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The NIST WebBook lists mass spectrometry data for this compound, confirming its molecular weight of approximately 200.62 g/mol . nih.govnist.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. mdpi.com
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that result in a change in the polarizability of the molecule. While IR is particularly sensitive to polar functional groups like C=O, Raman can be very effective for analyzing the aromatic ring and other less polar bonds. Spectral information for this compound is available in Raman spectral databases. nih.gov
Applications of 3,4 Dimethoxybenzoyl Chloride in Advanced Organic Synthesis
Synthesis of Biologically Active Molecules
The 3,4-dimethoxybenzoyl moiety is a common structural motif found in a variety of biologically active compounds. The strategic incorporation of this fragment, facilitated by the use of 3,4-dimethoxybenzoyl chloride, has led to the development of novel therapeutic agents and probes for chemical biology.
This compound serves as a crucial intermediate in the synthesis of numerous compounds with potential pharmaceutical applications. Its ability to readily acylate various nucleophiles makes it a valuable tool for medicinal chemists in the lead optimization phase of drug discovery.
One of the significant applications of this compound is in the synthesis of antitumor agents. For instance, it is a key reactant in the preparation of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole. This compound has demonstrated potent inhibitory activity against various cancer cell lines, including those of the lung, colon, and breast. The synthesis involves the reaction of this compound with an appropriate aminothiophenol derivative to form the benzothiazole (B30560) core. The 3,4-dimethoxyphenyl group is a critical pharmacophore, contributing to the molecule's anticancer efficacy.
Another example is the synthesis of N-(2-(6-fluoro benzothiazole-2-formamyl)-phenyl)-4-fluorobenzoyl, where this compound is used in a multi-step synthesis to produce compounds with anti-cancer activity. google.com
| Starting Material | Reagent | Product | Application |
| 2-Amino-4-fluorothiophenol | This compound | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Antitumor Agent |
| 3,4-dimethoxybenzoic acid | This compound | N-(2-(6-fluoro benzothiazole-2-formamyl)-phenyl)-4-fluorobenzoyl | Antitumor Agent google.com |
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Derivatives of this compound have shown promise in overcoming MDR. For example, certain synthesized anthranilic acid derivatives, prepared using this compound, can potentiate the cytotoxicity of established anticancer drugs. google.com These derivatives are thought to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic agents out of cancer cells. nih.gov By blocking these pumps, the intracellular concentration of the anticancer drug increases, leading to enhanced therapeutic efficacy. For instance, a derivative of this compound, when co-administered with paclitaxel, led to increased drug concentration within tumors.
The synthesis of these MDR modulators often involves the acylation of a suitable amine with this compound. For example, the reaction of this compound with 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) is a step in the synthesis of anthranilic acid derivatives that act as MDR modulators. google.com
| Derivative Class | Target | Mechanism of Action |
| Anthranilic acid derivatives | P-glycoprotein (P-gp) | Potentiate cytotoxicity of cancer drugs google.com |
| Nobiletin derivatives | P-glycoprotein (P-gp) | Reversal of MDR nih.gov |
Structural modifications of molecules derived from this compound are a key strategy for optimizing their pharmacological properties. Researchers have synthesized and evaluated various derivatives to improve factors like solubility, metabolic stability, and bioactivity, while reducing toxicity. For instance, in the development of antitumor agents, structural variations on the benzothiazole core, which is often constructed using this compound, have been explored to enhance their therapeutic index. These modifications can involve the introduction of different substituents on the aromatic rings to fine-tune the electronic and steric properties of the molecule.
This compound is utilized as a key intermediate in the synthesis of certain bronchodilators. lookchem.com These medications are vital for managing respiratory conditions by relaxing the bronchial smooth muscle and improving airflow to the lungs. The synthesis of these compounds often involves the reaction of this compound with a suitable amine-containing scaffold to introduce the 3,4-dimethoxyphenyl group, which is often essential for the desired pharmacological activity. A patent describes a synthesis route where veratric acid is converted to veratroyl chloride (this compound) using thionyl chloride, which can then be used to synthesize bronchodilators.
Recent research has identified derivatives containing the 3,4-dimethoxybenzoyl moiety as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4), a target in cancer therapy. While some designed thieno[3,2-d]pyrimidine (B1254671) derivatives containing this moiety showed negligible activity against FGFR4, they exhibited antiproliferative activities against other human cancer cell lines. mdpi.com In other studies, this compound has been used to synthesize amide analogues in the development of inhibitors of the Hypoxia Inducible Factor (HIF) pathway, which is linked to cancer progression. nih.gov
Agrochemical Synthesis
This compound is a versatile intermediate in the synthesis of agrochemicals. ontosight.ai Its structural motifs are found in various compounds designed for crop protection and management. The reactivity of the acyl chloride allows for the straightforward formation of ester and amide linkages, which are common in biologically active molecules. For instance, it is used in the creation of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide, a compound with potential applications in the agrochemical industry. lookchem.com The incorporation of the 3,4-dimethoxybenzoyl group can influence the target compound's solubility, stability, and interaction with biological targets.
Natural Product Synthesis (e.g., Alkaloids, Glycosides)
The synthesis of complex natural products often requires robust and selective reagents, and this compound has proven to be a valuable tool in this regard. ontosight.ai Its application is particularly notable in the synthesis of alkaloids and glycosides.
In alkaloid synthesis, it has been used as a key reagent to build complex heterocyclic frameworks. A significant example is its use in the synthesis of the protoberberine alkaloid, (±)-xylopinine. In this multi-step synthesis, this compound is used to create an enamide, which then undergoes a photochemical cyclization to form the core structure of the alkaloid. clockss.org
In the field of glycoside synthesis, the compound is used to introduce the 3,4-dimethoxybenzoyl group into sugar moieties. This group can serve as a protecting group or as a structural component that influences the biological activity of the final glycoside. For example, it has been used to synthesize 1-O-(3,4-Dimethoxybenzoyl)-2,3,4,6-tetra-O-acetyl-β-d-glucopyranose, a derivative of glucose. mdpi.com This reaction highlights its role in the acylation of hydroxyl groups in carbohydrates, a fundamental process in glycochemistry. Furthermore, the related 3,4-dimethoxybenzyl group has been employed in intricate strategies for the stereoselective synthesis of complex oligosaccharides, such as in the formation of α,α-trehalose structures, where it facilitates controlled glycosidic bond formation. nih.gov
Polymer Chemistry and Material Science
This compound is a key monomer in the development of functional polymers, particularly in the synthesis of polyacetylenes with tailored properties for applications in materials science. tandfonline.com
Synthesis of Functional Polyacetylenes
The compound is instrumental in creating polyacetylene-based polyelectrolytes, which are conjugated polymers with ionic side chains. These materials are of significant interest for their potential use in various electronic and optoelectronic devices.
Non-Catalyst Polymerization
A notable advancement in the synthesis of polyacetylenes involves the use of this compound in a non-catalyst polymerization process. tandfonline.comresearchgate.net In a specific example, a new polyacetylene-based polyelectrolyte, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride), was synthesized through the direct polymerization of 2-ethynylpyridine (B158538) and this compound. tandfonline.com This reaction proceeds efficiently without the need for an external catalyst or initiator, which is advantageous as it prevents contamination of the final polymer with metal residues. researchgate.net The mechanism involves the initial quaternization of the 2-ethynylpyridine by the this compound, which activates the triple bond and facilitates a subsequent nucleophilic attack, leading to polymerization. bohrium.com This catalyst-free method provides the resulting polymer in high yield. researchgate.net
Synthesis of Polyacetylene-Based Polyelectrolytes
The direct reaction between this compound and 2-ethynylpyridine yields a well-defined conjugated polyelectrolyte, poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride). tandfonline.com This polymer possesses a conjugated polyene backbone, which is responsible for its electronic properties, and carries N-(3,4-dimethoxybenzoyl)pyridinium chloride substituents. tandfonline.com The ionic nature of these side chains makes the polymer a polyelectrolyte, rendering it soluble in certain polar organic solvents and influencing its properties in the solid state. The synthesis provides a direct route to this class of functional materials. tandfonline.com
Characterization of Polymer Optical and Electrochemical Properties
The optical and electrochemical properties of poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) have been investigated to determine its potential for optoelectronic applications. The characterization reveals the relationship between the polymer's structure and its functional properties. tandfonline.comresearchgate.net
Optical Properties: The polymer's optical characteristics were analyzed using UV-Vis absorption and photoluminescence spectroscopy. The data from these analyses provide insights into the electronic transitions within the conjugated backbone. tandfonline.com
Table 1: Optical Properties of Poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride)
| Property | Value | Source |
| Band Gap | 2.18 eV | tandfonline.com |
| Photon Energy | 2.58 eV | tandfonline.com |
This interactive table summarizes key optical properties derived from spectroscopic analysis.
Electrochemical Properties: Cyclic voltammetry was used to study the electrochemical behavior of the polymer. tandfonline.com This technique provides information about the polymer's redox processes (oxidation and reduction), which are crucial for applications in electronic devices like sensors or as charge-transporting layers in solar cells. researchgate.net The analysis of poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride) confirmed its electrochemical activity. tandfonline.comresearchgate.net
Application in Functionalization of Diverse Chemical Structures
This compound is a versatile reagent primarily utilized as an acylating agent to introduce the 3,4-dimethoxybenzoyl moiety into a wide array of chemical structures. This functionalization is a key step in the synthesis of complex molecules with significant biological and material science applications. The reactivity of the acyl chloride group allows for facile reactions with various nucleophiles, leading to the formation of esters, amides, and ketones.
The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties of the molecule, enhancing its reactivity and stabilizing reaction intermediates through resonance effects. This characteristic makes it a valuable building block in the synthesis of specialized compounds.
Key Functionalization Reactions:
Acylation of Amines and Alcohols: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. Similarly, it reacts with alcohols and phenols to yield esters. These reactions are fundamental in peptide synthesis and the creation of prodrugs or other biologically active esters. For instance, it has been used in the synthesis of N-(3,4-dimethoxybenzoyl)-L-valine methyl ester. scielo.org.mx
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of diaryl ketones. This method is crucial for creating benzophenone-based structures. atamanchemicals.comchemistryjournals.net
Synthesis of Heterocyclic Compounds: The reagent is instrumental in building complex heterocyclic scaffolds. For example, it has been used in the synthesis of oxazole (B20620) derivatives and in the multi-step preparation of indeno[2,1-a] researchgate.netbenzazepines. durham.ac.ukrsc.org In one documented synthesis, treatment of a benzylamide product with two equivalents of this compound resulted in a quinazolinone derivative, highlighting its utility in constructing these important heterocyclic systems. researchgate.net
Table 1: Examples of Functionalization Reactions with this compound
| Reactant | Product | Reaction Type | Application |
| L-valine methyl ester | N-(3,4-dimethoxybenzoyl)-L-valine methyl ester scielo.org.mx | Amidation | Synthesis of amino acid derivatives |
| Benzene-1,3-diamine | N,N'-(1,3-phenylene)bis(3,4-dimethoxybenzamide) mdpi.com | Amidation | Synthesis of potential enzyme inhibitors |
| 2,3-dihydro-7,8-dimethoxy-3-methyl-1H-3-benzazepine | 5-(3,4-Dimethoxybenzoyl)-2,3-dihydro-7,8-dimethoxy-3-methyl-1H-3-benzazepine rsc.org | Acylation | Synthesis of complex alkaloids |
| Benzylamide derivative | Quinazolinone derivative researchgate.net | Acylation and Cyclization | Synthesis of heterocyclic compounds |
Synthesis of Dyes, Pigments, and Fragrances
This compound, also known by its synonym veratroyl chloride, is reported to be an intermediate in the production of certain dyes, pigments, and fragrances. The incorporation of the dimethoxybenzoyl group can influence the chromophoric and olfactory properties of a molecule.
While specific, widely-cited examples of commercial dyes or pigments synthesized directly from this compound are not extensively detailed in publicly available research, the general reactivity of benzoyl chlorides suggests its potential application in these fields. For instance, coumarin (B35378) derivatives, which form a significant class of dyes and optical brighteners, can be synthesized through pathways involving acyl chlorides. scielo.org.zascielo.org.zascirp.org The Pechmann condensation and related syntheses often utilize precursors that can be prepared through acylation reactions. The substitution pattern of this compound could, in principle, be used to create coumarins with specific fluorescence and color properties.
In the realm of fragrances, benzophenone (B1666685) and its derivatives are known for their sweet, woody, and geranium-like notes. atamanchemicals.comfragranceconservatory.com A primary route to synthesizing benzophenones is the Friedel-Crafts acylation of an aromatic substrate with a benzoyl chloride derivative. atamanchemicals.comresearchgate.net Therefore, this compound could serve as a precursor to substituted benzophenones with unique aromatic profiles, useful in perfumery. google.com
Table 2: Potential Applications in Dye and Fragrance Synthesis
| Product Class | Synthetic Route | Role of this compound |
| Coumarin Dyes | Pechmann condensation and related methods scielo.org.zascielo.org.za | Potential precursor for a substituted benzoyl acetic ester intermediate. |
| Benzophenone Fragrances | Friedel-Crafts Acylation atamanchemicals.comresearchgate.net | Acylating agent to form the benzophenone core. |
Role in Multi-Target Ligand Design
The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. jocpr.comnih.govrsc.org MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a lower propensity for drug resistance. This compound has emerged as a valuable building block in the synthesis of such ligands.
The 3,4-dimethoxybenzoyl scaffold is present in numerous natural and synthetic compounds with diverse biological activities. By incorporating this moiety, medicinal chemists can design novel molecules with tailored polypharmacological profiles.
Research Findings in Alzheimer's Disease:
A significant area of application for this compound in MTDL design is in the context of Alzheimer's disease (AD). The pathology of AD is complex, involving amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and cholinergic dysfunction. jocpr.com Researchers have synthesized novel benzamide (B126) derivatives using this compound that exhibit inhibitory activity against key enzymes implicated in AD, such as acetylcholinesterase (AChE). mdpi.com
In one study, a series of N,N'-(phenylene)bis(dimethoxybenzamide) compounds were synthesized by reacting diaminoarenes with this compound. These compounds were then evaluated for their ability to inhibit both AChE and β-secretase (BACE1), another key enzyme in Aβ production.
Table 3: Example of a Multi-Target Ligand Synthesized with this compound
| Compound | Starting Materials | Targeted Biological Pathways |
| N,N'-(1,3-phenylene)bis(3,4-dimethoxybenzamide) mdpi.com | Benzene-1,3-diamine, this compound | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition for Alzheimer's disease |
The design of these molecules leverages the structural features of the 3,4-dimethoxybenzoyl group to achieve interactions with the active sites of multiple enzymes, embodying the core principle of multi-target-directed ligand design. jneonatalsurg.comdrugbank.com
Continuous Flow Chemistry Applications
Continuous flow chemistry has become an increasingly important technology in modern organic synthesis, offering advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. researchgate.networdpress.com While specific, detailed studies focusing exclusively on the use of this compound in continuous flow systems are emerging, the general applicability of flow chemistry to reactions involving acyl chlorides is well-established.
Reactions such as Friedel-Crafts acylations, aminations, and esterifications, which are characteristic of this compound, have been successfully translated to continuous flow formats. chemistryjournals.netnih.gov For example, the synthesis of diaryl ketones via the coupling of Grignard reagents with acyl chlorides has been efficiently performed in a continuous flow setup, offering a safer and more controlled alternative to batch reactions. nih.govrsc.org
The synthesis of heterocyclic compounds, such as oxazoles, has also been achieved through multi-step continuous flow processes where acyl chlorides are key intermediates. durham.ac.ukacs.orgbeilstein-journals.org These processes often involve the in-line generation and immediate consumption of reactive intermediates, which is a significant advantage of flow chemistry. Given that this compound is a stable, crystalline solid, its use in flow chemistry would involve dissolving it in a suitable solvent and pumping it into a reactor to mix with other reagents.
Potential Advantages of Using this compound in Flow Chemistry:
Precise Temperature Control: Exothermic reactions, such as Friedel-Crafts acylation, can be managed more effectively, reducing the formation of byproducts.
Rapid Mixing: Efficient mixing in microreactors can accelerate reaction rates and improve yields.
Safe Handling of Reagents: The enclosed nature of flow systems minimizes exposure to corrosive reagents like acyl chlorides.
Scalability: Scaling up production can be achieved by running the flow system for longer durations or by using parallel reactors, a concept known as "scaling out".
While the literature on the specific use of this compound in continuous flow is not yet extensive, the successful application of flow technology to a wide range of reactions involving analogous acyl chlorides strongly suggests its significant potential in this area. nih.govbeilstein-journals.orgrsc.org
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The conventional synthesis of 3,4-dimethoxybenzoyl chloride involves the reaction of 3,4-dimethoxybenzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride, often with a dimethylformamide (DMF) catalyst. study.comgoogle.comcommonorganicchemistry.com While effective, future research is geared towards developing pathways that are more efficient, safer, and utilize alternative reagents.
Emerging strategies focus on alternative chlorinating agents that may offer milder reaction conditions or different selectivities. Some of these potential reagents for acyl chloride synthesis include:
Cyanuric Chloride : This reagent can be an effective alternative for converting carboxylic acids to acyl chlorides. study.com
3,3-Dichlorocyclopropenes : These compounds can facilitate the rapid conversion of carboxylic acids to acyl chlorides in the presence of a tertiary amine base. organic-chemistry.org
Oxalyl Chloride with a DMF catalyst : This combination is known to be a milder and more selective method compared to thionyl chloride. commonorganicchemistry.comwikipedia.org
Additionally, direct conversion from other functional groups, such as esters, represents a promising avenue for reducing the number of synthetic steps, thereby aligning with the principles of green chemistry. organic-chemistry.orgsymbchem.com
| Reagent | Catalyst/Conditions | Key Advantages |
| Thionyl Chloride | Dimethylformamide (DMF) | Common, by-products are gaseous wikipedia.org |
| Oxalyl Chloride | Dimethylformamide (DMF) | Milder, more selective commonorganicchemistry.comwikipedia.org |
| Phosphorus Chlorides (PCl₃, PCl₅) | Excess reagent | Alternative to thionyl chloride study.com |
| Cyanuric Chloride | N/A | Potential alternative reagent study.com |
| 3,3-Dichlorocyclopropenes | Tertiary amine base | Rapid conversion organic-chemistry.org |
Advanced Catalytic Applications
While catalysts like DMF are used in the synthesis of this compound itself, a significant area of future research lies in the compound's own application in advanced catalytic reactions. google.com As an acylating agent, it is a key reactant in Friedel-Crafts acylation to produce aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. frontiersin.org
Future explorations are likely to focus on employing novel catalysts to improve the efficiency and selectivity of reactions involving this compound. Research into catalysts for acylation reactions with the related compound, benzoyl chloride, has shown the potential of:
Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boric trifluoride (BF₃) as conventional catalysts. frontiersin.orggoogle.com
Solid acid catalysts , like zeolites (e.g., HBEA), which offer advantages such as reusability, reduced waste, and easier product separation, making the process more environmentally friendly. frontiersin.org
The development of highly active and selective catalysts will enable the synthesis of complex molecular architectures from this compound with greater precision and sustainability.
Integration with Artificial Intelligence and Machine Learning in Synthesis Planning
For this compound, AI can be leveraged in several ways:
Retrosynthesis Prediction : AI algorithms can deconstruct target molecules containing the 3,4-dimethoxybenzoyl moiety to propose the most efficient synthetic pathways, potentially starting from this compound. engineering.org.cnjelsciences.com This can accelerate the discovery of routes to new drug candidates and materials.
Reaction Optimization : Machine learning models can predict reaction yields and identify optimal conditions (e.g., temperature, solvent, catalyst) for reactions involving this compound, reducing the need for extensive empirical screening.
Discovery of Novel Reactions : By identifying patterns in reaction data, AI could suggest entirely new transformations and applications for this compound that have not yet been explored by human chemists. arxiv.org
Platforms like ReTReK and ChemGPT exemplify the move towards integrating deep learning and expert chemical knowledge to create more powerful and intuitive synthesis planning tools. nih.govjelsciences.com
Development of New Derivatives with Enhanced Biological Activities
This compound is a crucial building block for synthesizing a wide range of biologically active molecules. ruifuchemical.comruifuchemical.com Its derivatives have shown promise in various therapeutic areas, and future research will undoubtedly focus on expanding this portfolio.
Existing research has demonstrated that derivatives of this compound are used in the synthesis of compounds with activities such as:
Antifungal Agents : N-(3,4-dimethoxybenzyl)-2-hydroxybenzamide, derived from a related benzyl (B1604629) chloride, has been synthesized and evaluated for its antifungal properties. mdpi.com
Bronchodilators : The compound is used as an intermediate in the preparation of various biologically active compounds, including those with bronchodilator effects. ruifuchemical.com
Antitumor Agents : It is a precursor for synthesizing compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which shows potent inhibitory activity against lung, colon, and breast cancer cell lines.
Oxazole (B20620) Derivatives : It has been used to synthesize fluorescent oxazole derivatives. indiamart.com
The core structure provided by the 3,4-dimethoxybenzoyl group can be systematically modified to create libraries of new compounds. These new derivatives can then be screened for a wide range of biological activities, potentially leading to the discovery of novel drugs for treating cancer, inflammatory diseases, and neurological disorders.
Environmental and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly influencing the design of synthetic processes. For a widely used intermediate like this compound, developing environmentally benign and sustainable synthesis methods is a key priority.
Future research in this area will likely focus on:
Use of Bio-based Solvents : Replacing traditional, often toxic, organic solvents like dichloromethane (B109758) and DMF with greener alternatives is a major goal. Cyrene™, a bio-based solvent, has been shown to be an effective medium for the synthesis of amides from acyl chlorides, offering a more sustainable option. rsc.org
Metal-Free Catalysis : Developing catalytic systems that avoid the use of heavy metals can reduce environmental impact and simplify purification processes. Research has shown the feasibility of conducting reactions with acyl chlorides under metal-free, neutral conditions. tandfonline.com
By focusing on these areas, the chemical industry can move towards more sustainable manufacturing practices for important chemical building blocks like this compound.
Q & A
Q. What are the common synthetic protocols for preparing derivatives using 3,4-dimethoxybenzoyl chloride?
this compound is typically used as an acylating agent. For example, it reacts with phenolic derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. A specific method involves reacting 1-allyl-2-hydroxy-4-methoxybenzene (17b) with this compound (13c) to yield 2-allyl-5-methoxyphenyl 3,4-dimethoxybenzoate (12bc) as a crystalline product. The reaction mixture is refluxed for 4 hours, followed by solvent evaporation and filtration .
Q. How is the structural identity of this compound confirmed experimentally?
Key characterization methods include:
- NMR spectroscopy : H NMR (e.g., δ 3.90–3.95 ppm for methoxy groups) and C NMR (e.g., δ 165–170 ppm for the carbonyl carbon) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 200.62 vs. theoretical 200.619) .
- Melting point analysis : Reported ranges (68–73°C) should align with literature values .
Q. What are the critical physical and chemical properties of this compound?
Q. What safety precautions are required when handling this compound?
- Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation, skin contact, and ingestion. In case of exposure, wash thoroughly with water.
- Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of acylated products?
Key factors include:
- Catalyst selection : Glacial acetic acid enhances reactivity in ethanol-based systems .
- Reflux duration : Extended reflux (4+ hours) ensures complete acylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility for stubborn substrates.
- Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Purity assessment : Repeat melting point analysis after recrystallization or HPLC purification.
- Spectral validation : Compare NMR shifts with structurally similar compounds (e.g., 3,4-dimethoxybenzoate esters) and cross-reference databases like NIST .
- Impurity profiling : Use TLC or GC-MS to detect byproducts from incomplete reactions or hydrolysis .
Q. What strategies mitigate the compound’s instability during storage?
Q. How does the electronic effect of substituents influence regioselectivity in acylation reactions?
- Electron-donating groups (e.g., methoxy) on the phenolic substrate direct acylation to specific positions. For example, this compound preferentially reacts with para-hydroxyl groups due to steric and electronic factors .
- Competitive reactions can be analyzed using Hammett parameters to predict reactivity trends .
Q. What advanced techniques validate the purity of this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 200.619) .
- DSC/TGA : Differential scanning calorimetry assesses thermal stability and purity via melting endotherms .
- Elemental analysis : Carbon, hydrogen, and chlorine content should match theoretical values (C: 53.89%, H: 4.52%, Cl: 17.66%) .
Q. Are there alternative synthetic routes to this compound from benzoic acid precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
